molecular formula C12H10N2O5 B1591790 Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate CAS No. 72030-87-6

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

Cat. No. B1591790
CAS RN: 72030-87-6
M. Wt: 262.22 g/mol
InChI Key: WFXGNVYQHVQFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also used as a pharmaceutical, organic intermediate and in organic light-emitting diode .


Molecular Structure Analysis

The molecular formula of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate is C12H10N2O5 . The InChI code is 1S/C12H10N2O5/c1-2-18-12(15)10-11(19-7-13-10)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate has a density of 1.3±0.1 g/cm^3 . Its boiling point is 439.9±35.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 69.7±3.0 kJ/mol . The flash point is 219.8±25.9 °C . The index of refraction is 1.565 .

Scientific Research Applications

Biological Activities

Oxazole derivatives, such as Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate, have been found to exhibit a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .

Pharmaceutical Applications

Ethyl oxazole-4-carboxylate, a similar compound to Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate, is used as a pharmaceutical . It’s plausible that Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate could have similar applications in the pharmaceutical industry.

Organic Intermediate

Ethyl oxazole-5-carboxylate is used as an organic intermediate . Given the structural similarity, Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate could also serve as an organic intermediate in various chemical reactions.

Organic Light-Emitting Diode (OLED) Applications

Ethyl oxazole-5-carboxylate is used in organic light-emitting diodes (OLEDs) . Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate, due to its similar structure, could potentially be used in OLEDs as well.

Biochemical Research

Ethyl oxazole-4-carboxylate is used as a biochemical reagent . It can be used as a biological material or organic compound for life science related research . Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate could have similar applications in biochemical research.

Antimicrobial Activities

Some oxazole derivatives have shown antimicrobial activities . Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate could potentially exhibit similar antimicrobial properties.

Anti-Biofilm Activities

Certain oxazole derivatives have shown to interfere with the biofilm formation of Staphylococcus aureus . Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate might also have potential anti-biofilm activities.

Cytotoxic Activities

Some oxazole derivatives have shown weak cytotoxic activity against tested cancer cell lines . Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate could potentially exhibit similar cytotoxic activities.

Safety and Hazards

The safety information for Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate includes the following hazard statements: H315-H319 . The precautionary statements are P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 . It is recommended to avoid inhalation of vapour or mist .

properties

IUPAC Name

ethyl 5-(4-nitrophenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-2-18-12(15)10-11(19-7-13-10)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXGNVYQHVQFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599093
Record name Ethyl 5-(4-nitrophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72030-87-6
Record name Ethyl 5-(4-nitrophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.